SR-717

Catalog No.
S2783830
CAS No.
M.F
C15H8F2LiN5O3
M. Wt
351.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SR-717

Product Name

SR-717

IUPAC Name

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate

Molecular Formula

C15H8F2LiN5O3

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1

InChI Key

ODSAJRWPLSVEHJ-UHFFFAOYSA-M

SMILES

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3

Solubility

not available

Canonical SMILES

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3

SR-717 lithium, also known as 4,5-difluoro-2-[[[6-(1H-imidazol-1-yl)-3-pyridazinyl]carbonyl]amino]-benzoic acid, monolithium salt, is a small molecule that has emerged as a valuable tool in scientific research, particularly in the field of immunology. Its primary function lies in its ability to activate a specific protein known as Stimulator of Interferon Genes (STING) [].

Mechanism of Action

SR-717 lithium acts as a non-nucleotide agonist of STING, meaning it mimics the natural molecules that bind to and activate STING without being a direct copy of them [, ]. This activation triggers a signaling cascade within the cell, ultimately leading to the production of various immune factors, including interferons and inflammatory cytokines [].

Applications in Scientific Research

The ability of SR-717 lithium to activate STING makes it a valuable tool for researchers studying various aspects of the immune system:

  • Cancer immunotherapy: Studies have shown that SR-717 lithium can enhance anti-tumor immunity by promoting the activation and proliferation of T cells, a type of immune cell crucial for fighting cancer []. This has led to its investigation as a potential therapeutic agent for cancer treatment, with ongoing pre-clinical and clinical trials exploring its efficacy [].
  • Autoimmune diseases: Research suggests that SR-717 lithium may offer potential in modulating the immune response in autoimmune diseases, where the immune system mistakenly attacks healthy tissues. Studies are ongoing to understand its potential role in regulating the overactive immune response in these conditions [].
  • Vaccine development: SR-717 lithium's ability to stimulate the immune system holds promise for enhancing the effectiveness of vaccines. By activating STING, it may help induce stronger and more durable immune responses to various pathogens [].

SR-717 is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. It mimics the action of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a natural ligand for STING, by inducing a conformational change that activates this receptor. This activation leads to the downstream stimulation of immune responses, particularly in antitumor immunity, making SR-717 a significant compound in cancer therapy research .

  • SR-717 lithium functions as a STING agonist. Upon binding to STING, it triggers a cascade of cellular events leading to the production of type I interferons (IFN-α/β) and other immune stimulatory molecules [].
  • These molecules activate the immune system's anti-tumor response by promoting the activation and proliferation of immune cells like T cells, which can then target and destroy cancer cells [].
  • As SR-717 lithium is a relatively new compound, detailed information on its safety profile is limited.
  • In-vivo studies in mice have shown no significant toxicity at specific doses [].
  • However, further research is necessary to determine its potential side effects and interactions with other medications in humans.

Please Note

  • The information provided is based on current scientific research and is continuously evolving.
  • Further studies are needed to fully understand the therapeutic potential, safety profile, and long-term effects of SR-717 lithium.

The primary chemical reaction involving SR-717 is its binding to the STING receptor. Upon binding, SR-717 induces a "closed" conformation of STING, similar to that achieved by cGAMP. This conformational change triggers a cascade of signaling pathways that activate immune cells such as CD8+ T cells and natural killer cells. The efficacy of SR-717 as a STING agonist is demonstrated by its low half-maximal effective concentration (EC50) of approximately 2.1 µM in various assays .

SR-717 exhibits notable biological activity by promoting antitumor immunity. It enhances the activation and proliferation of immune cells, facilitating antigen cross-priming and increasing the expression of immune checkpoint molecules like programmed cell death ligand 1 (PD-L1). This activity suggests that SR-717 can potentially overcome tumor-induced immune suppression, making it a candidate for combination therapies in oncology .

The synthesis of SR-717 involves several organic chemistry techniques, including:

  • Starting Materials: The synthesis typically begins with readily available precursors that undergo various transformations.
  • Reagents: Specific reagents are used to facilitate reactions such as coupling and cyclization.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 99% .

The exact synthetic pathway may vary among different research groups but generally follows established protocols for synthesizing small-molecule STING agonists.

SR-717 has several applications primarily in cancer immunotherapy:

  • Antitumor Therapy: Its ability to activate STING makes it a promising candidate for enhancing the efficacy of cancer vaccines and other immunotherapeutic strategies.
  • Research Tool: As a STING agonist, SR-717 serves as a valuable tool for studying STING-related signaling pathways and their implications in various diseases beyond cancer, including infectious diseases .

Studies have shown that SR-717 selectively activates STING over other kinases, demonstrating its specificity and potential for targeted therapy. Interaction studies reveal that SR-717 can effectively stimulate immune responses in various cell lines, including those genetically modified to lack cyclic guanosine monophosphate synthase (cGAS), indicating its direct action on the STING pathway .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

351.07552389 g/mol

Monoisotopic Mass

351.07552389 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-08-17

Explore Compound Types